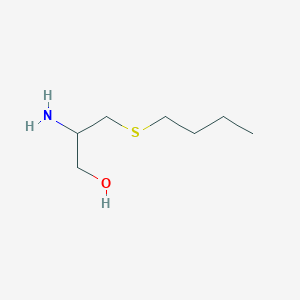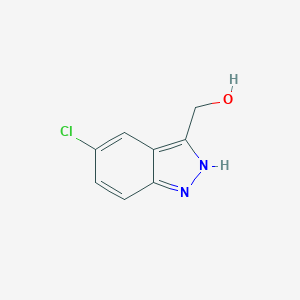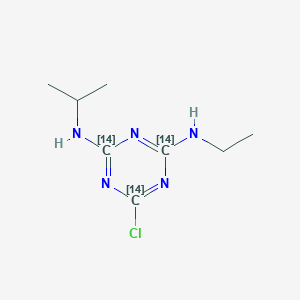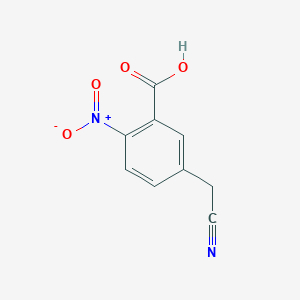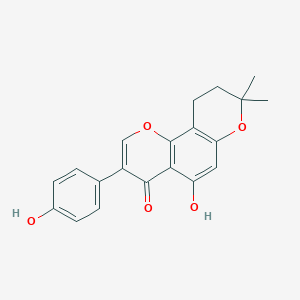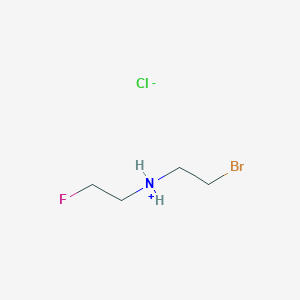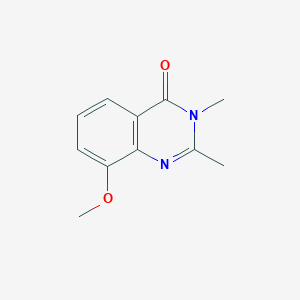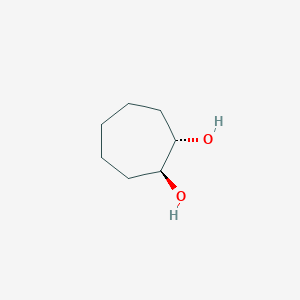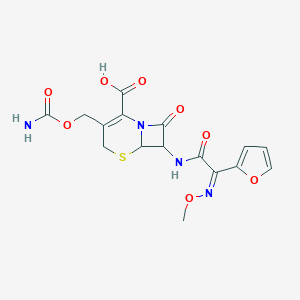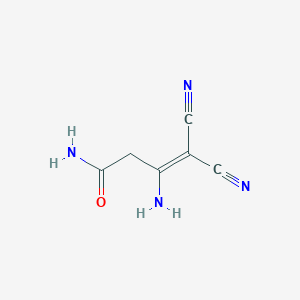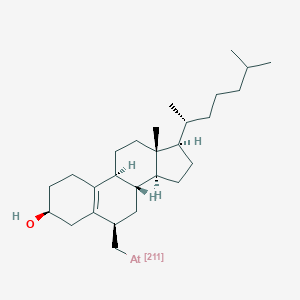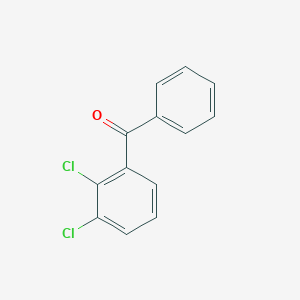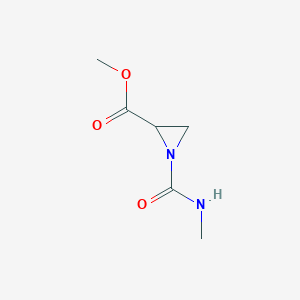
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate, also known as MCA, is an organic compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. MCA is a small molecule that contains an aziridine ring and a carbamate group, which makes it a versatile building block for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to have anticancer activity by inducing apoptosis in cancer cells. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has also been studied as a potential drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to have insecticidal activity against various pests. In material science, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been used as a building block for the synthesis of various polymers and materials.
Mecanismo De Acción
The mechanism of action of Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has also been shown to have insecticidal activity by disrupting the nervous system of insects.
Efectos Bioquímicos Y Fisiológicos
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to have low toxicity in vitro and in vivo studies. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to have good biocompatibility and biodegradability, which makes it a potential candidate for drug delivery systems. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has also been shown to have low environmental toxicity, which makes it a potential candidate for insecticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate in lab experiments include its versatility as a building block for the synthesis of various compounds, its low toxicity, and its good biocompatibility and biodegradability. The limitations of using Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate in lab experiments include its low solubility in water, which can limit its use in aqueous solutions, and its high cost compared to other building blocks.
Direcciones Futuras
There are several future directions for research on Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate. One direction is to study its potential applications in drug delivery systems for the treatment of various diseases. Another direction is to study its potential applications in agriculture as a safe and effective insecticide. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate and its potential applications in material science.
Métodos De Síntesis
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be synthesized by reacting methyl carbamate with glyoxylic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a condensation reaction followed by cyclization to form the aziridine ring. The yield of Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Propiedades
Número CAS |
100804-15-7 |
|---|---|
Nombre del producto |
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate |
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
methyl 1-(methylcarbamoyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-7-6(10)8-3-4(8)5(9)11-2/h4H,3H2,1-2H3,(H,7,10) |
Clave InChI |
VHBJVWJOXLJVDY-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1CC1C(=O)OC |
SMILES canónico |
CNC(=O)N1CC1C(=O)OC |
Sinónimos |
2-Aziridinecarboxylicacid,1-[(methylamino)carbonyl]-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



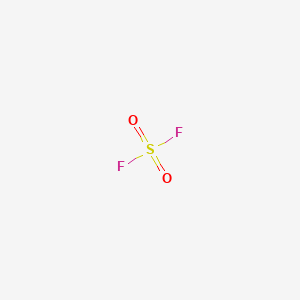
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)
